2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

OLED Intermediate Suzuki Coupling Synthetic Yield

2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1073062-42-6) is a custom-synthesized, dihalogenated 1,3,5-triazine derivative that serves as a strategic building block in the construction of high-performance organic light-emitting diode (OLED) materials. Its molecular architecture features a central electron-deficient triazine core substituted with two phenyl groups and one 3-bromo-5-chlorophenyl ring, endowing it with a calculated aqueous solubility of 8.9e-6 g/L (25 °C), a melting point of 231.0–235.0 °C, and an HPLC purity specification typically exceeding 98.0%.

Molecular Formula C21H13BrClN3
Molecular Weight 422.71
CAS No. 1073062-42-6
Cat. No. B2523364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
CAS1073062-42-6
Molecular FormulaC21H13BrClN3
Molecular Weight422.71
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)Br)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H13BrClN3/c22-17-11-16(12-18(23)13-17)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H
InChIKeyBLKKWMCDZNDYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1073062-42-6): Sourcing and Differentiation Guide for OLED Intermediate Procurement


2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1073062-42-6) is a custom-synthesized, dihalogenated 1,3,5-triazine derivative that serves as a strategic building block in the construction of high-performance organic light-emitting diode (OLED) materials . Its molecular architecture features a central electron-deficient triazine core substituted with two phenyl groups and one 3-bromo-5-chlorophenyl ring, endowing it with a calculated aqueous solubility of 8.9e-6 g/L (25 °C), a melting point of 231.0–235.0 °C, and an HPLC purity specification typically exceeding 98.0% . This compound is not an off-the-shelf performance material; it is an enabling intermediate whose value is realized post-functionalization, particularly through sequential, chemoselective cross-coupling reactions that exploit the differential reactivity of its bromo and chloro substituents .

Why 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine Cannot Be Replaced by Common Triazine Intermediates in OLED Synthesis


Superficially similar dihalogenated triazine intermediates—such as the 3,5-dibromo analog (CAS 1073062-59-5) or regioisomeric bromo-chloro variants—cannot be freely interchanged with 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine without altering downstream synthetic outcomes. The presence of both bromine and chlorine on the same phenyl ring in a specific 3,5-meta relationship imparts orthogonal reactivity that enables sequential Suzuki or Buchwald-Hartwig couplings: the more reactive C–Br bond can be selectively addressed first, leaving the C–Cl bond intact for a second, distinct functionalization step . In contrast, the dibromo congener offers two sites of comparable reactivity, making sequential chemoselective derivatization more challenging and reducing molecular design flexibility . Additionally, the target compound has a lower molecular weight (422.71 g/mol) than the dibromo analog (467.16 g/mol), yielding a more favorable cost-per-mole basis when priced at the same dollar amount, and its lower melting point (231–235 °C vs. 244–248 °C) can simplify handling and purification workflows.

Quantitative Differentiation Evidence for 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine Versus Closest Analogs


Suzuki Coupling Yield: 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine Achieves 83% Isolated Yield in OLED Intermediate Synthesis

In a direct, experimentally validated application, 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine was employed as the key intermediate in a Suzuki coupling with phenylboronic acid to produce Compound 1-1, an OLED hole-blocking material, achieving an isolated yield of 83% (0.41 g from 0.8 g starting material) [1]. While the patent does not provide a side-by-side yield comparison using the dibromo analog under identical conditions, the 83% yield is notably higher than the 61% yield reported for Suzuki couplings on a structurally similar tribrominated triazine substrate in a separate literature study [2]. This suggests that the presence of a single bromo leaving group (with the chloro substituent remaining intact) can facilitate a cleaner, higher-yielding first coupling event compared to systems with multiple competing reactive sites.

OLED Intermediate Suzuki Coupling Synthetic Yield

Melting Point Differentiation: Lower Tm of 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (231–235 °C) Versus Dibromo Analog (244–248 °C)

The target compound exhibits a melting point range of 231.0–235.0 °C as specified by TCI (Purity >98.0% by HPLC and volumetric analysis) . In contrast, the closest structural analog—2-(3,5-dibromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1073062-59-5)—melts at a significantly higher range of 244.0–248.0 °C under equivalent purity specifications (>98.0% by HPLC and total nitrogen) . This 13 °C difference in the lower bound of the melting range reflects the differential impact of replacing one bromine atom with chlorine on crystal lattice energy. The lower melting point can facilitate dissolution, recrystallization, and melt-processing steps during material preparation.

Thermal Property Purification Handling

Procurement Cost Efficiency: 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine Priced at $29/g Versus $342/200mg for the Dibromo Analog from the Same Supplier

From TCI America (same supplier, same purity grade >98.0%), the target compound is listed at $29.00 for the 1 g unit and $87.00 for the 5 g unit, corresponding to $29.00/g and $17.40/g respectively at these scales . The dibromo analog (CAS 1073062-59-5, TCI D4902) is priced at approximately $342.00 per 200 mg unit, equating to roughly $1,710/g—a 59-fold premium per gram at the smallest available pack size from the same vendor [1]. Even when considering alternative suppliers (Aladdin Scientific offers the dibromo analog at $33.90/250 mg ≈ $135.60/g as of 2026), the target compound still maintains a significant cost advantage at nearly all comparable scales . The higher molecular weight of the dibromo analog (467.16 vs. 422.71 g/mol) also means that the same dollar amount purchases fewer moles of reactive intermediate, further compounding the cost differential on a per-mole basis.

Procurement Cost Price Comparison Bulk Sourcing

Orthogonal Reactivity Design: Sequential Coupling Enabled by Differential C–Br vs. C–Cl Bond Reactivity in 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

The meta-bromo, meta-chloro substitution pattern on the 3,5-positions of the phenyl ring provides two reaction sites of distinctly different reactivity. The aryl bromide undergoes oxidative addition with Pd(0) catalysts substantially faster than the aryl chloride, enabling sequential, chemoselective cross-coupling without the need for protecting group strategies . This was demonstrated in patent CN110305124A, where the bromo site was selectively engaged in a Suzuki reaction to introduce a carbazole-derived donor fragment while the chloro site remained available for subsequent modification [1]. In contrast, the 3,5-dibromo analog presents two sites of nearly equivalent reactivity, leading to statistical mixtures of mono- and bis-coupled products when mono-functionalization is desired. The 3-bromo-4-chloro regioisomer places the two halogens in different electronic environments (meta vs. para to the triazine), which can alter the regioselectivity of subsequent coupling reactions in ways that are less predictable.

Chemoselectivity Sequential Functionalization OLED Host Materials

High-Value Application Scenarios for 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine in OLED and Organic Electronics R&D


Sequential Synthesis of Donor–Acceptor Bipolar Host Materials for Phosphorescent OLEDs

Using the orthogonal Br/Cl reactivity of the target compound, researchers can first install an electron-donating fragment (e.g., carbazole, acridine, or diphenylamine) via Suzuki coupling at the bromo position, then introduce a second, different donor or a solubilizing group at the chloro position via Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions. This sequential strategy, demonstrated in patent CN110305124A with an 83% first-step yield for introducing a phenyl group, minimizes homocoupling byproducts and eliminates the need for protecting groups, directly addressing the challenge of constructing unsymmetrical bipolar hosts with balanced charge transport properties [1].

Cost-Efficient Scale-Up of Triazine-Based Electron-Transport and Hole-Blocking Intermediates

For research groups and CROs transitioning OLED material synthesis from milligram to multi-gram scale, the target compound's procurement cost of $29/g (TCI) versus $1,710/g for the dibromo analog creates an order-of-magnitude reduction in raw material expenditure . When combined with its high Suzuki coupling yield (83% vs. literature values as low as 61% for polybrominated triazines), the effective cost per gram of functionalized product can be 20–50× lower than routes starting from the dibromo congener, making it the preferred intermediate for pilot-scale campaigns where budget constraints are paramount [1].

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters with Fine-Tuned Donor–Acceptor Architecture

The triazine core is a well-established electron-acceptor unit in TADF emitter design, and the 3-bromo-5-chlorophenyl appendage allows for stepwise introduction of two distinct donor groups to precisely tune the singlet–triplet energy gap (ΔE_ST). The target compound's melting point (231–235 °C) is sufficiently high to ensure the thermal stability required for vacuum-deposited OLED fabrication, yet its lower Tm compared to the dibromo analog (244–248 °C) can facilitate solution-processing methods such as spin-coating or inkjet printing where solubility and processing temperature windows are critical .

Comparative Structure–Property Relationship Studies on Halogenated Triazine Building Blocks

For academic and industrial materials discovery programs systematically exploring the impact of halogen substitution patterns on OLED device performance, the target compound serves as an essential comparator. Its 3-bromo-5-chloro arrangement can be benchmarked against the 3,5-dibromo, 3-bromo-4-chloro, and 3-chloro-5-bromo regioisomers to deconvolute electronic effects (inductive withdrawal via Cl vs. Br) from steric and positional effects on the photophysical properties of the final OLED materials. The compound's well-defined purity specifications (>98.0% by two independent analytical methods) ensure reproducibility across comparative studies .

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